molecular formula C12H22N2O7 B8098324 Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate

Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate

Cat. No.: B8098324
M. Wt: 306.31 g/mol
InChI Key: PYSJHAYLPOIBKE-WLYNEOFISA-N
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Description

Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate is a complex organic compound that features a tert-butyl group, a hydroxypiperidine moiety, and an oxalic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with oxalic acid dihydrate under solvent-free conditions. This method is efficient and environmentally friendly, reducing pollution and handling costs . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and sustainable methods, such as the use of flow microreactors. These systems allow for continuous production, which is more efficient and versatile compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection, hydrogen chloride for deprotection under solvent-free conditions, and various catalysts such as iodine for selective cleavage .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl group using oxalyl chloride in methanol can yield deprotected carbamates .

Mechanism of Action

The mechanism of action of oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. For example, as a dual inhibitor of IDO1 and DNA Pol gamma, it exerts its effects by binding to these enzymes and inhibiting their activity, which can have therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound used as a protecting group in organic synthesis.

    Oxalic acid dihydrate: Used in the synthesis of various oxalic acid derivatives.

    Hydroxypiperidine derivatives: Compounds with similar structural features and reactivity.

Uniqueness

Oxalic acid tert-butyl n-[(3r,4s)-4-hydroxypiperidin-3-yl]carbamate is unique due to its combination of a tert-butyl group, a hydroxypiperidine moiety, and an oxalic acid derivative. This unique structure imparts specific reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13;3-1(4)2(5)6/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);(H,3,4)(H,5,6)/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSJHAYLPOIBKE-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@@H]1O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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